molecular formula C13H16N8 B2656021 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 2415512-49-9

1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B2656021
CAS No.: 2415512-49-9
M. Wt: 284.327
InChI Key: IIKDTWHGVMNTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a piperazine linker connecting two key heterocyclic systems: a 1-methyl-1H-imidazole and a 1H-pyrazolo[3,4-d]pyrimidine. The piperazine moiety is a prevalent and versatile feature in pharmacologically active compounds, often used to optimize physicochemical properties and serve as a conformational scaffold for presenting pharmacophoric groups in three-dimensional space . The 1H-pyrazolo[3,4-d]pyrimidine core is a well-known "purine mimic," bearing a close structural resemblance to the adenine moiety of ATP . This characteristic makes derivatives of this ring system particularly valuable as scaffolds for developing potent kinase inhibitors . Compounds based on the pyrazolo[3,4-d]pyrimidine structure have demonstrated diverse and significant biological activities in research settings, including serving as epidermal growth factor receptor (EGFR) inhibitors for anticancer research , anti-inflammatory agents , and antimicrobial agents . The specific molecular architecture of this reagent, combining these two nitrogen-containing heterocycles via a piperazine linker, suggests its primary application as a key intermediate or final building block in the synthesis of potential therapeutic agents. Researchers can utilize this compound in the exploration and development of new inhibitors targeting various kinases and other purine-binding enzymes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8/c1-19-3-2-14-13(19)21-6-4-20(5-7-21)12-10-8-17-18-11(10)15-9-16-12/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKDTWHGVMNTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrazolopyrimidine moiety can be constructed via condensation reactions involving hydrazines and diketones .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine exhibit potent activity against various cancer cell lines. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their ability to inhibit key kinases involved in cancer progression, such as Aurora kinases and CDK6. These kinases play crucial roles in cell cycle regulation and are often overexpressed in tumors.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships of related compounds and found that modifications to the piperazine moiety enhanced potency against cancer cell lines while reducing cardiotoxicity associated with hERG channel inhibition .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various pathogens, including those responsible for gastrointestinal infections like Cryptosporidium parvum. The compound's mechanism appears to involve interference with specific metabolic pathways within the pathogens.

Case Study:
In a recent study, derivatives of the compound were tested against C. parvum in mouse models, showing promising results with an effective concentration (EC50) of 2.1 μM while maintaining oral efficacy in vivo .

Pharmacological Insights

The pharmacological profile of this compound suggests a multitargeted approach to drug design. Its ability to interact with multiple biological targets allows for potential combination therapies that could enhance treatment efficacy while minimizing resistance development.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the pharmacological properties of this compound. Variations in the piperazine ring and the imidazole and pyrazole substituents have been shown to significantly impact biological activity.

Modification Effect on Activity Reference
Substitution on piperazineEnhanced potency against CDK6
Alteration of imidazole groupImproved selectivity for cancer cells
Variations in pyrazole positionIncreased antimicrobial activity

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1). Key differences include substitution patterns on the pyrazolo[3,4-d]pyrimidine core, piperazine modifications, and appended functional groups.

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine-Piperazine Derivatives

Compound Name / ID Core Structure Modifications Key Substituents Biological Activity / Notes Source
Target Compound : 1-(1-Methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine Pyrazolo[3,4-d]pyrimidine + piperazine 1-Methylimidazole at piperazine N1; no additional aryl/urea groups Hypothesized kinase inhibition (based on scaffold); potential for improved solubility N/A
1m (Bisarylurea derivative) Pyrazolo[3,4-d]pyrimidine + bisarylurea 3-Nitrophenyl urea at C4; phenoxy group at C4 Pan-RAF inhibitor (IC₅₀ = 12 nM for BRAF V600E); high molecular weight (MW = 454.4 g/mol)
Compound 7h Pyrazolo[3,4-d]pyrimidine + hydrazine 4-Phenylcarboxamido hydrazine at C4 Anticancer activity (unspecified); melting point = 263–265°C
1-(4-Methylbenzyl)-4-(4-o-tolyl-piperazinyl)-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine + 4-o-tolylpiperazine 4-Methylbenzyl at N1; o-tolyl group on piperazine Potential CNS activity due to lipophilic substituents; MDL: MFCD03690936
Piperazine-1-[(1-butyl-4-piperidinyl)acetyl] derivative Pyrazolo[3,4-d]pyrimidine + acetylated piperidine-piperazine Butyl-piperidine acetyl group at N1; 6-propylpyridinylmethyl at C4 Complex pharmacokinetics; molecular formula: C₃₀H₄₃ClN₈O₂

Key Insights from Comparative Analysis :

Scaffold Flexibility :

  • The pyrazolo[3,4-d]pyrimidine core is versatile, accommodating diverse substituents (e.g., ureas, hydrazides, aryl groups) that modulate target affinity and selectivity. For example, bisarylurea derivatives (e.g., 1m ) exhibit potent RAF inhibition, while hydrazine-linked analogs (e.g., 7h ) may prioritize DNA damage pathways .

Piperazine Modifications: Substitutions on the piperazine ring significantly alter physicochemical properties.

Biological Activity Trends :

  • Bulky substituents (e.g., bisarylureas) correlate with higher potency but reduced bioavailability. For instance, 1m (MW = 454.4 g/mol) may face challenges in membrane permeability compared to the target compound (estimated MW = ~352 g/mol) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes analogous to and , involving nucleophilic substitution between pyrazolo[3,4-d]pyrimidine-4-amine and 1-methylimidazole-piperazine precursors .

Biological Activity

The compound 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer proliferation and other diseases. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C11H14N6\text{C}_{11}\text{H}_{14}\text{N}_6

This structure incorporates a piperazine ring, an imidazole moiety, and a pyrazolo[3,4-d]pyrimidine scaffold, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases. Specifically, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to act as epidermal growth factor receptor inhibitors (EGFRIs) . These compounds can interfere with the signaling pathways that promote cell proliferation and survival in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
12bMCF-70.100RET Phosphorylation Inhibition

These findings indicate that the compound can effectively inhibit cancer cell growth through multiple pathways by targeting key receptors involved in tumorigenesis .

Case Studies and Research Findings

Recent research has focused on synthesizing various derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their biological activity. One notable study synthesized several derivatives and assessed their efficacy against both wild-type and mutant forms of EGFR:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition :
    • The most potent derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), indicating its potential as a targeted therapy for resistant cancer types.
    • Flow cytometric analyses revealed that this compound induced apoptosis and arrested the cell cycle at critical phases (S and G2/M) .
  • RET Kinase Inhibition :
    • Another derivative demonstrated selective inhibition of RET phosphorylation at concentrations as low as 100 nM , showcasing its potential in treating RET-driven cancers .

Q & A

Q. What computational tools predict off-target interactions and toxicity risks for this compound?

  • Tools :
  • SwissADME : Predicts BBB permeability and CYP inhibition.
  • ProTox-II : Estimates hepatotoxicity (e.g., mitochondrial membrane disruption) .
  • Case Study : A related piperazine derivative showed hERG channel inhibition (IC50 = 8.2 µM), requiring patch-clamp assays for validation .

Tables for Key Data

Parameter Value/Example Reference
Synthetic Yield 44% (piperazine-thiourea derivative)
Kinase Inhibition (IC50) 0.90 µM (AChE inhibition)
Anticancer Activity (IC50) 12.5 µM (MDA-MB-231 cells)
Metabolite Identification N-methylpiperazine (via DEC metabolism)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.